3-(Butylamino)-N,N-dimethylbut-2-enamide
Description
3-(Butylamino)-N,N-dimethylbut-2-enamide is an enamide derivative characterized by a butylamino substituent at the third carbon of an α,β-unsaturated amide backbone. This compound’s unsaturated structure (but-2-enamide) and dimethyl substitution on the amide nitrogen distinguish it from simpler alkylamides. Its reactivity and applications are influenced by the conjugated enamide system, which may participate in cycloaddition reactions or act as a directing group in metal-catalyzed transformations.
Properties
CAS No. |
827574-12-9 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(butylamino)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-5-6-7-11-9(2)8-10(13)12(3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
CFCYTXQGBJSYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=CC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-N,N-dimethylbut-2-enamide typically involves the reaction of butylamine with N,N-dimethylbut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-N,N-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The butylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(Butylamino)-N,N-dimethylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its functional groups that can be modified for specific applications.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-N,N-dimethylbut-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Sulfonamides ()
Compounds such as 3-(Butylamino)-2-phenoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (5a) share the butylamino group but incorporate sulfonamide and oxadiazole moieties. Key differences include:
- Functional Groups : The sulfonamide (-SO₂NH₂) and oxadiazole ring in 5a introduce hydrogen-bonding capabilities and aromaticity, enhancing antimicrobial activity compared to the simpler enamide structure.
- Physical Properties : Higher melting points (e.g., 153–328°C for 5a–5e) suggest greater crystalline stability due to intermolecular interactions absent in the unsaturated enamide.
- Biological Activity : The oxadiazole derivatives exhibit antimicrobial properties, whereas the enamide’s applications may lean toward synthesis or catalysis.
Table 1: Comparison of Antimicrobial Butylamino Derivatives
Butylamino Amides in Pharmaceutical Intermediates ()
Dronedarone IMP () contains a butylamino propoxy group within a benzofuran scaffold. Key contrasts include:
- Molecular Complexity : Dronedarone IMP (C₂₈H₃₇N₃O₅S, MW 523.68 g/mol) is significantly larger and more rigid due to its fused aromatic system, compared to the simpler enamide.
- Physicochemical Properties: Higher melting point (160–166°C) and solubility in chloroform/methanol suggest utility in hydrophobic drug formulations.
- Applications : Used as a synthetic intermediate for antiarrhythmic agents, whereas the enamide may serve in smaller-molecule catalysis.
Repaglinide () includes a butylamino group in its structure, with a piperidine-phenyl backbone. Its pharmacological activity (antidiabetic) highlights how butylamino groups can enhance target binding in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
